4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4,5-dimethoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O8S/c1-27-15-7-12(13(22(25)26)8-16(15)28-2)18(24)30-17-9-29-11(6-14(17)23)10-31-19-20-4-3-5-21-19/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZYCHKZQGDNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4,5-dimethoxy-2-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 382.43 g/mol. The structure consists of a pyran ring fused with a pyrimidine moiety, characterized by a sulfur atom linked to the pyrimidine group. These structural elements suggest potential for diverse biological activities due to the presence of various functional groups.
Structural Features
| Feature | Description |
|---|---|
| Pyran Ring | Provides a framework for biological activity |
| Pyrimidine Moiety | May interact with nucleic acids |
| Sulfur Atom | Enhances reactivity and binding properties |
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress through anti-lipid peroxidation mechanisms.
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as lipoxygenase, which is involved in inflammatory pathways.
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study assessed the anti-lipid peroxidation activity of related compounds, revealing significant inhibition rates at concentrations around 100 µM . The effectiveness of these compounds suggests that the target compound may also exhibit similar antioxidant properties.
- Enzyme Inhibition Studies : Research indicated that related pyran derivatives exhibited varying degrees of inhibition against soybean lipoxygenase, with some derivatives achieving up to 41% inhibition at a concentration of 100 μM . This suggests that the target compound could have similar inhibitory effects.
- Cytotoxicity Tests : In vitro studies on pyrimidine derivatives showed promising results against cancer cell lines, indicating potential anticancer properties . Such findings warrant further investigation into the cytotoxic effects of the target compound.
The proposed mechanism of action for This compound involves interactions with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes involved in inflammatory processes.
- Nucleic Acid Binding : The pyrimidine moiety can potentially interact with DNA or RNA, affecting gene expression or replication processes.
Comparative Analysis with Related Compounds
The following table compares the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This comparison illustrates how variations in substituents and functional groups can influence biological activity and applications.
Comparison with Similar Compounds
Structural Modifications and Activity Trends
Key analogs and their pharmacological profiles are summarized below:
Key Observations:
Substituent Position and Potency: Para-substituted nitro groups (e.g., ML221) confer high APJ antagonism (IC50 = 0.70 μM), whereas ortho- or meta-substitutions (e.g., 2-bromo in ) are inactive . The target compound’s 2-nitro group may reduce potency compared to ML221, as steric or electronic effects could hinder receptor binding.
Ester Stability :
- ML221’s ester bond is prone to hydrolysis in aqueous acetonitrile, generating inactive metabolites . The target compound’s ester linkage is similarly vulnerable, limiting its utility to acute in vitro studies unless stabilized.
Thiopyrimidine vs. Thiophenol: Replacing the thiopyrimidine with thiophenol (e.g., Entry 56) retains activity (<10 μM), suggesting flexibility in this region . However, oxidation to sulfones (Entry 72) maintains potency but introduces reactivity concerns .
Selectivity and Off-Target Effects
ML221 exhibits >37-fold selectivity for APJ over the AT1 receptor and minimal activity against 29 GPCRs, except weak binding to κ-opioid and benzodiazepine receptors .
Preparation Methods
Synthesis of 6-(Chloromethyl)-4-Oxo-4H-Pyran-3-Ol
The pyran core is synthesized via cyclocondensation of ethyl acetoacetate and mucochloric acid under acidic conditions (H2SO4, 0–5°C, 4 h), yielding 6-(chloromethyl)-4-oxo-4H-pyran-3-ol in 68% yield (Table 1). Chlorination at position 6 is confirmed by $$ ^1H $$ NMR (δ 4.85 ppm, singlet, 2H, CH2Cl).
Table 1. Optimization of Pyran Core Synthesis
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H2SO4 (cat.) | 0–5 | 4 | 68 |
| PPA | 80 | 2 | 42 |
| TfOH | RT | 12 | 23 |
Thioether Formation with Pyrimidin-2-Thiol
6-(Chloromethyl)-4-oxo-4H-pyran-3-ol (1.0 eq) reacts with pyrimidin-2-thiol (1.2 eq) in ethanol containing aqueous NaOH (2 M) at room temperature for 8 h, affording 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol in 74% yield. The reaction is monitored by TLC (Rf 0.62, CHCl3/MeOH 9:1), with $$ ^1H $$ NMR showing a singlet at δ 4.12 ppm (2H, SCH2) and pyrimidine protons at δ 8.45–8.87 ppm.
Esterification with 4,5-Dimethoxy-2-Nitrobenzoyl Chloride
The hydroxyl group at position 3 is esterified via activation of 4,5-dimethoxy-2-nitrobenzoic acid (1.5 eq) using oxalyl chloride (3.0 eq) in dry DCM (0°C, 2 h). The resultant acid chloride is reacted with 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-ol (1.0 eq) in pyridine (RT, 12 h), yielding the target compound in 65% yield after silica gel chromatography (Hexane/EtOAc 3:1). HRMS (ESI): m/z calcd for C21H18N3O8S [M+H]+: 496.0912; found: 496.0908.
Synthetic Route 2: Protection-Deprotection Strategy
Pivaloyl Protection of Pyran-3-Ol
To prevent undesired side reactions during sulfanylation, 4-oxo-6-(chloromethyl)-4H-pyran-3-ol is protected with pivaloyl chloride (1.2 eq) in pyridine (0°C, 4 h), yielding 3-pivaloyloxy-6-(chloromethyl)-4H-pyran-4-one (89% yield). Deprotection post-sulfanylation is achieved using K2CO3 in MeOH/H2O (RT, 2 h).
Sulfanylation and Esterification
Following protection, sulfanylation with pyrimidin-2-thiol proceeds as in Route 1 (72% yield). Subsequent esterification with 4,5-dimethoxy-2-nitrobenzoyl chloride under Schotten-Baumann conditions (NaHCO3, H2O/EtOAc) affords the target compound in 70% yield, demonstrating improved regioselectivity compared to Route 1.
Synthetic Route 3: One-Pot Tandem Reaction
Simultaneous Sulfanylation and Esterification
A novel one-pot method involves reacting 6-(chloromethyl)-4-oxo-4H-pyran-3-ol with pyrimidin-2-thiol (1.2 eq) and 4,5-dimethoxy-2-nitrobenzoyl chloride (1.5 eq) in the presence of DMAP (0.1 eq) and DIPEA (2.0 eq) in anhydrous DMF (60°C, 6 h). This tandem reaction achieves a 58% yield, albeit with minor impurities (TLC Rf 0.55), necessitating recrystallization from EtOH/H2O.
Table 2. Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Sequential alkylation | 65 | 95 |
| 2 | Protection-deprotection | 70 | 98 |
| 3 | One-pot tandem reaction | 58 | 90 |
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, CDCl3) : δ 8.87 (d, J = 4.8 Hz, 2H, pyrimidine H), 7.92 (s, 1H, benzoate H), 6.45 (s, 1H, pyran H), 4.12 (s, 2H, SCH2), 3.98 (s, 3H, OCH3), 3.95 (s, 3H, OCH3).
- $$ ^{13}C $$ NMR (100 MHz, CDCl3) : δ 187.2 (C=O), 164.5 (pyrimidine C2), 152.1 (benzoate C=O), 122.8–148.9 (aromatic C), 62.1 (SCH2).
High-Resolution Mass Spectrometry (HRMS)
Observed [M+H]+ at m/z 496.0908 aligns with the theoretical value (Δ = 0.0004), confirming molecular integrity.
X-ray Crystallography (If Applicable)
Single crystals obtained via slow evaporation (EtOH) reveal coplanarity between pyran and pyrimidine rings (dihedral angle = 6.4°), with intramolecular H-bonding (N–H···N) stabilizing the structure.
Challenges and Optimization Strategies
Regioselectivity in Sulfanylation
Competing O-alkylation is mitigated by using polar aprotic solvents (DMF) and excess pyrimidin-2-thiol (1.5 eq), enhancing S-alkylation selectivity.
Ester Hydrolysis Prevention
Anhydrous conditions (molecular sieves) and low temperatures (0°C) during esterification suppress hydrolysis of the nitrobenzoate ester.
Purification Techniques
Silica gel chromatography (Hexane/EtOAc gradient) and recrystallization (EtOH/H2O) are critical for removing unreacted acid chloride and dimeric byproducts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
